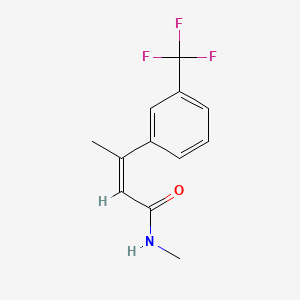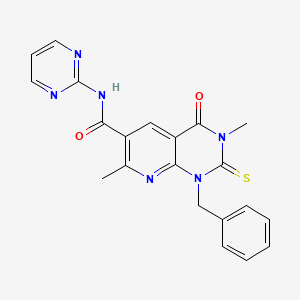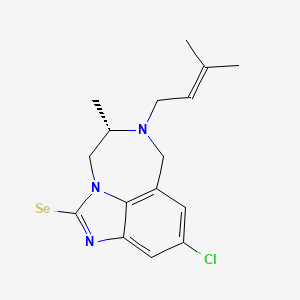
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- is a complex organic compound belonging to the class of imidazo[4,5,1-jk][1,4]benzodiazepines. This compound is characterized by its unique structure, which includes a selone group, a chlorine atom, and a tetrahydrobenzodiazepine ring system. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- involves several steps. The synthetic route typically starts with the preparation of the imidazo[4,5,1-jk][1,4]benzodiazepine core, followed by the introduction of the selone group and other substituents. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chlorine atom can be substituted with other groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The selone group and other functional groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone, 9-chloro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-butenyl)-, (S)- can be compared with other similar compounds, such as:
Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione: This compound has a thione group instead of a selone group.
Imidazo[4,5,1-jk][1,4]benzodiazepine-2(1H)-thione, 8-fluoro-4,5,6,7-tetrahydro-5-methyl-6-(3-methyl-2-buten-1-yl): This compound has a fluorine atom instead of chlorine. The uniqueness of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-selone lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
136722-85-5 |
|---|---|
Formule moléculaire |
C16H19ClN3Se |
Poids moléculaire |
367.8 g/mol |
InChI |
InChI=1S/C16H19ClN3Se/c1-10(2)4-5-19-9-12-6-13(17)7-14-15(12)20(8-11(19)3)16(21)18-14/h4,6-7,11H,5,8-9H2,1-3H3/t11-/m0/s1 |
Clé InChI |
MRQOUDXQJMFIGQ-NSHDSACASA-N |
SMILES isomérique |
C[C@H]1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl |
SMILES canonique |
CC1CN2C3=C(CN1CC=C(C)C)C=C(C=C3N=C2[Se])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



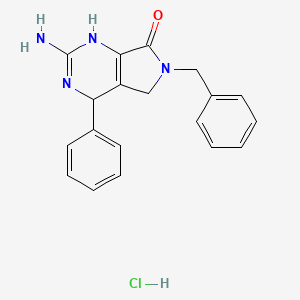

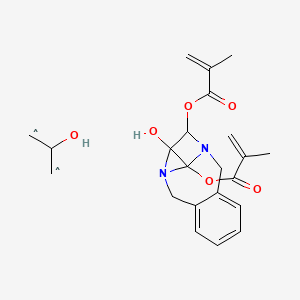
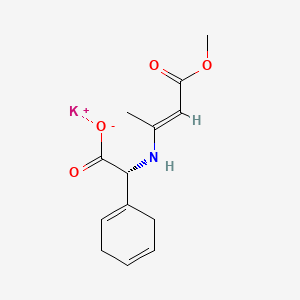
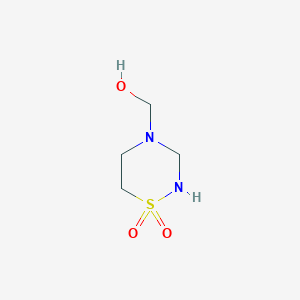


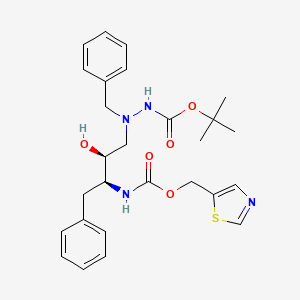
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[[4-(trifluoromethoxy)phenyl]methyl]carbamate](/img/structure/B12704286.png)
![3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;3-(2-methoxyphenoxy)propane-1,2-diol;hydrochloride](/img/structure/B12704289.png)
